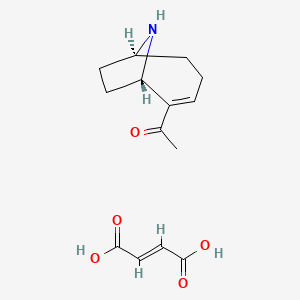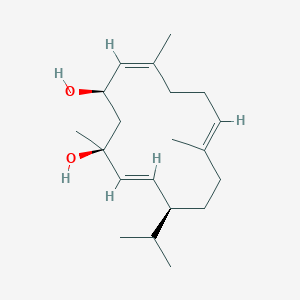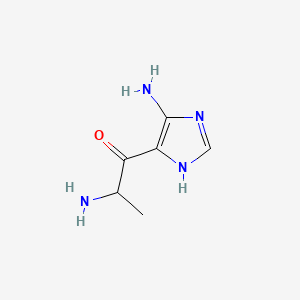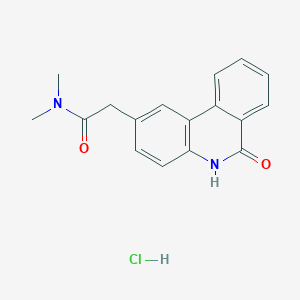
PJ-34 hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PJ-34 hydrochloride hydrate involves the reaction of N-(6-Oxo-5,6-dihydrophenanthridin-2-yl)-(N,N-dimethylamino)acetamide with hydrochloric acid in the presence of water to form the hydrate . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: PJ-34 hydrochloride hydrate primarily undergoes substitution reactions due to the presence of reactive functional groups . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrochloric acid, water, and various organic solvents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, in the presence of hydrochloric acid and water, the hydrate form of PJ-34 is produced .
Scientific Research Applications
PJ-34 hydrochloride hydrate has a wide range of applications in scientific research . It is used as a PARP inhibitor in studies related to DNA repair and apoptosis . In biology, it is used to study the effects of PARP inhibition on various cellular processes . In medicine, this compound is used in preclinical studies to investigate its potential therapeutic effects in conditions such as cancer and neurodegenerative diseases . Additionally, it is used in the industry for the development of new drugs and therapeutic agents .
Mechanism of Action
PJ-34 hydrochloride hydrate exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase (PARP) . PARP is an enzyme involved in the repair of DNA damage and the regulation of apoptosis . By inhibiting PARP, this compound prevents the repair of DNA damage, leading to cell death in cancer cells . This mechanism makes it a potential therapeutic agent for the treatment of cancer and other diseases involving DNA damage .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to PJ-34 hydrochloride hydrate include other PARP inhibitors such as 3-Aminobenzamide, Olaparib, and Rucaparib .
Uniqueness: This compound is unique due to its high potency and specificity as a PARP inhibitor . It is approximately 1000-fold more potent than 3-Aminobenzamide, making it a valuable tool in scientific research . Additionally, its ability to inhibit PARP at low concentrations makes it an attractive candidate for therapeutic applications .
Properties
CAS No. |
1233521-13-5 |
|---|---|
Molecular Formula |
C17H17ClN2O2 |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
N,N-dimethyl-2-(6-oxo-5H-phenanthridin-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C17H16N2O2.ClH/c1-19(2)16(20)10-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(21)18-15;/h3-9H,10H2,1-2H3,(H,18,21);1H |
InChI Key |
FVVBAXYSDMEUMR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



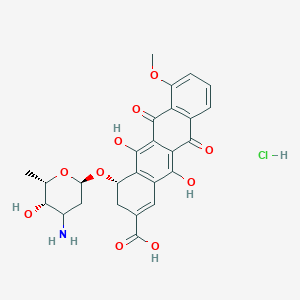
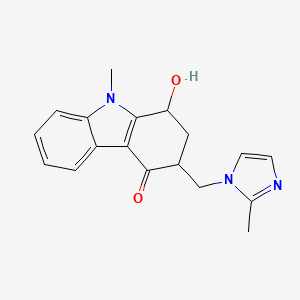
![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)

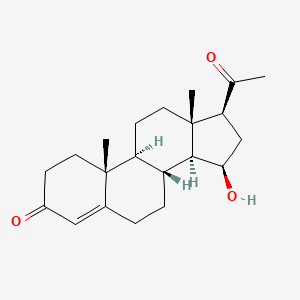
![2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)
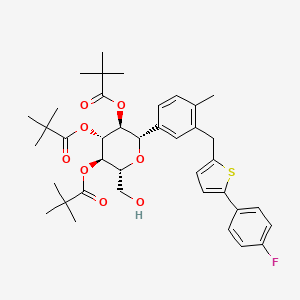
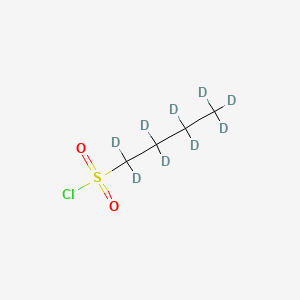
![2-Oxaspiro[3.3]heptane](/img/structure/B13837524.png)

